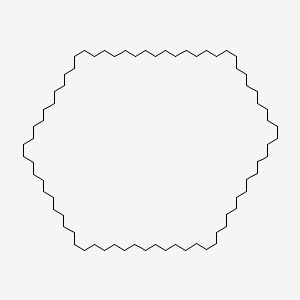

Cyclodoheptacontane

Description

Properties

CAS No. |

63217-76-5 |

|---|---|

Molecular Formula |

C72H144 |

Molecular Weight |

1009.9 g/mol |

IUPAC Name |

cyclodoheptacontane |

InChI |

InChI=1S/C72H144/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-72H2 |

InChI Key |

HNWUSCFMYDWTDW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Large Cyclic Alkanes

Strategies for High-Yield Macrocyclization

The predominant challenge in synthesizing macrocycles is suppressing intermolecular reactions that lead to linear polymers instead of the desired cyclic product. The primary strategy to overcome this is the high-dilution principle . thieme-connect.de By performing the cyclization reaction at very low concentrations of the linear precursor (often by slowly adding the reactant to a large volume of solvent), the probability of one end of a molecule reacting with the other end of the same molecule (intramolecular) is statistically favored over reacting with a different molecule (intermolecular). thieme-connect.dedu.ac.in This technique is fundamental to the success of methods like the Thorpe-Ziegler reaction and the Ruzicka synthesis. thieme-connect.dewikipedia.org

Modern methods like Ring-Closing Metathesis (RCM) have an intrinsic driving force that aids high yields for terminal alkenes. The reaction produces a volatile byproduct, ethylene, which is continuously removed from the reaction system. organic-chemistry.orgwikipedia.org According to Le Chatelier's principle, the removal of a product shifts the equilibrium toward further product formation, effectively driving the cyclization to completion.

| Method | Precursor | Key Reagents/Conditions | Intermediate Product | Primary Strategy for High Yield |

|---|---|---|---|---|

| Ruzicka Large-Ring Synthesis | α,ω-Dicarboxylic acid | Thorium (Th) or Cerium (Ce) salts, high temperature (pyrolysis) | Cyclic Ketone | High dilution (initially low yields before this was applied) thieme-connect.dewikipedia.org |

| Thorpe-Ziegler Reaction | α,ω-Dinitrile | Strong base (e.g., sodium N-methylanilide), ether solvent | Cyclic β-Keto Nitrile | High-dilution principle thieme-connect.deresearchgate.netdu.ac.in |

| Acyloin Condensation | α,ω-Diester | Molten Sodium (Na) in an inert solvent (e.g., xylene) | α-Hydroxy Ketone (Acyloin) | Reaction on metal surface can facilitate cyclization without extreme dilution thieme-connect.de |

| Ring-Closing Metathesis (RCM) | α,ω-Diene | Ruthenium or Tungsten catalyst (e.g., Grubbs', Schrock's) | Cycloalkene | Removal of volatile byproduct (ethylene); high catalyst efficiency organic-chemistry.orgmedwinpublishers.comwikipedia.org |

Purification and Characterization of Ultra-High Molecular Weight Cycloalkanes

Following synthesis, the isolation and purification of an ultra-high molecular weight cycloalkane like cyclodoheptacontane from a mixture of linear polymers and cyclic oligomers of varying sizes is a significant hurdle. Standard purification techniques must often be adapted to handle these large, non-polar molecules. Preparative chromatography is a common method, with techniques like high-speed counter-current chromatography (HSCCC) being particularly effective for separating complex mixtures of macrocycles. nih.govresearchgate.net Crystallization is also a crucial purification step; the high conformational order of a specific macrocycle like cyclodoheptacontane can allow it to crystallize selectively from a solution containing amorphous linear polymers and other cyclic species. For some classes of macrocycles, specialized "catch-and-release" methods on solid supports have been developed to facilitate purification by selectively binding the desired product or its precursor. google.comwipo.int

The characterization of cyclodoheptacontane and similar large cycloalkanes relies on a combination of spectroscopic and analytical techniques. High-resolution solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC) have been specifically used to study the chain folding and conformational order within the crystal structures of cyclodoheptacontane. researchgate.netresearchgate.net These studies reveal how the long methylene (B1212753) chains pack and fold, providing insights that model the behavior of crystalline polymers like polyethylene. researchgate.net

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is essential for confirming the molecular weight of the macrocycle. nih.gov The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). nih.gov When single crystals can be obtained, X-ray crystallography provides definitive proof of the cyclic structure and its precise three-dimensional conformation. nih.gov

| Technique | Information Obtained | Relevance to Cyclodoheptacontane |

|---|---|---|

| High-Resolution Solid-State NMR | Conformational order, chain dynamics, and crystal packing researchgate.netlibretexts.org | Used to study chain folding and disorder in crystalline samples of cyclodoheptacontane researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Melting points and solid-solid phase transition temperatures researchgate.net | Used to investigate the thermal behavior and phase transitions of cyclodoheptacontane researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural fragmentation patterns nih.gov | Confirms the successful synthesis of the C₇₂H₁₄₄ macrocycle |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and separation from oligomers nih.gov | Quantifies the purity of the isolated compound |

| X-ray Crystallography | Precise 3D molecular structure and solid-state packing nih.gov | Provides definitive structural proof if suitable single crystals can be grown |

Crystalline and Lamellar Morphologies of Cyclodoheptacontane

Analysis of Chain Folding in Solution-Crystallized Systems

When crystallized from a solution, cyclodoheptacontane molecules arrange themselves in a highly ordered, folded-chain lamellar structure. researchgate.net This process is influenced by the interactions between the solvent and the cycloalkane, leading to specific, well-defined fold conformations.

Identification of Specific Fold Conformations (e.g., ggagg fold)

High-resolution solid-state Nuclear Magnetic Resonance (NMR) and differential scanning calorimetry have been instrumental in elucidating the precise nature of the folds in solution-crystallized cyclodoheptacontane. researchgate.netresearchgate.net These studies have identified a well-defined "ggagg" fold conformation. researchgate.netresearchgate.netresearchgate.net The "g" denotes a gauche conformation and "a" an anti (or trans) conformation of the C-C bonds within the methylene (B1212753) chain. This specific sequence allows the chain to turn tightly and re-enter the crystalline lamella in an adjacent position, a key feature of solution-grown polymer crystals. researchgate.netmdpi.com The regularity of this fold contributes to the high degree of order observed in these crystals. researchgate.net

Characterization of Conformational Disorder in Melt-Crystallized Systems

In contrast to the well-ordered structures formed from solution, cyclodoheptacontane crystallized from the melt exhibits a greater degree of conformational disorder. researchgate.netresearchgate.net This is attributed to the more entangled and kinetically hindered environment of the molten state, which influences how the chains fold and pack. mdpi.com

Investigation of Strained Adjacent Reentry Folds

In the melt-crystallized orthorhombic modification, the adjacent reentry fold is found to be strained and conformationally disordered. researchgate.netresearchgate.net Unlike the neat ggagg fold seen in solution-crystallized samples, the folds in melt-grown crystals are less perfect. This strain arises from the energetic compromises the molecule must make to fold back on itself within the constraints of the crystal lattice and the surrounding amorphous regions. researchgate.net This observation of strained folds provides insight into the complex energy landscape of polymer crystallization from the melt. researchgate.net

Impact on Methylene Group Arrangement at Lamellar Surfaces

The conformational disorder in the folds has a direct consequence on the arrangement of the methylene groups at the lamellar surfaces. researchgate.netresearchgate.net The strain in the adjacent reentry folds leads to a disturbance in the packing of the methylene groups adjacent to the surface. researchgate.netresearchgate.net This creates a less-ordered surface layer compared to the more perfect surfaces of solution-grown crystals. The fraction of the chain that remains in an ordered, all-anti zig-zag conformation within the inner segment of the lamella can change with temperature, indicating a dynamic disordering process near the lamellar surface. researchgate.netresearchgate.net

Microscopic Probing of Platelet Crystal Surface Structures

Advanced microscopy techniques have provided direct visualization of the surface morphology of cyclodoheptacontane crystals, offering a nanoscale view of the chain folding and packing.

Atomic Force Microscopy (AFM) for Surface Periodicity Characterization

Atomic Force Microscopy (AFM) has been successfully used to image the surfaces of platelet-like crystals of cyclodoheptacontane. researchgate.net These high-resolution images reveal a regular surface structure characterized by specific periodicities. researchgate.net For cyclodoheptacontane ((CH₂)₇₂), the measured periodicities are a(AFM) = 1.11 ± 0.06 nm, b(AFM) = 0.91 ± 0.05 nm, and an angle γ(AFM) = 90 ± 3°. researchgate.net These AFM results are consistent with the arrangement of adjacent reentry folds derived from crystallographic data, providing visual confirmation of the folding models. researchgate.net The ability of AFM to resolve such fine details on the crystal surface makes it a powerful tool for studying the surface crystallography of large cycloalkanes and polymers. researchgate.netresearchgate.net

| Parameter | Value |

| aAFM | 1.11 ± 0.06 nm |

| bAFM | 0.91 ± 0.05 nm |

| γAFM | 90 ± 3° |

| Table 1: Surface periodicities of cyclodoheptacontane platelet crystals as determined by Atomic Force Microscopy. researchgate.net |

Molecular Dynamics and Complex Phase Behavior of Cyclodoheptacontane

Phenomenology of Cooperative Solid-Solid Transitions

Cyclodoheptacontane exhibits multiple reversible solid-solid phase transitions below its melting point. These transitions are characterized by significant changes in the crystal lattice and molecular conformation. The cooperative nature of these transitions suggests that the conformational changes of individual molecules are strongly coupled to those of their neighbors within the crystal lattice. This high degree of cooperativity is a hallmark of phase transitions in condensed matter systems.

The transitions are driven by subtle changes in temperature, which influence the delicate balance of intermolecular and intramolecular forces. As the temperature increases, the molecule gains sufficient thermal energy to overcome rotational barriers, leading to a more disordered state. These transitions are often sharp and occur over a narrow temperature range, indicating a high degree of cooperativity among the constituent molecules.

Elucidation of the Mesomorphic Phase Characteristics

Between the highest-temperature solid phase and the isotropic liquid phase, cyclodoheptacontane enters a mesomorphic phase. This phase possesses properties intermediate between those of a crystalline solid and a liquid. While the molecules exhibit a degree of long-range orientational order, they lack the long-range positional order characteristic of a true crystal.

Analysis of Fast Molecular Motion

Deuterium nuclear magnetic resonance (2H-NMR) spectroscopy has been instrumental in probing the dynamics of selectively deuterated cyclodoheptacontane. The correlation times derived from 2H-NMR spectra in the mesophase are on the order of picoseconds to nanoseconds. This indicates rapid, large-amplitude molecular motions. These fast motions are attributed to localized conformational fluctuations and whole-molecule rotations about the crystal director.

Dynamic Conformational Disorder within the Mesophase

The mesophase is characterized by a high degree of dynamic conformational disorder. In this state, the cyclodoheptacontane molecule is not locked into a single, rigid conformation. Instead, it rapidly interconverts between a multitude of different conformations. This dynamic disorder is a key feature of the mesomorphic state and contributes to its fluid-like properties. The ability of the large ring to adopt various conformations allows for efficient packing while maintaining a degree of molecular mobility.

Investigation of Slow Conformational Interconversion Below Phase Transitions

In the more ordered crystalline phases below the mesophase transition, the molecular motions are significantly more restricted. However, localized conformational changes still occur, albeit on a much slower timescale.

Detection of Jump-Type Interconversion Processes in Ordered Crystals

Solid-state NMR techniques have revealed the presence of slow, jump-type interconversion processes in the ordered crystalline phases of cyclodoheptacontane. These processes involve the molecule transitioning between distinct, energetically favorable conformations. The rates of these jumps are temperature-dependent and are significantly slower than the fast motions observed in the mesophase. These slow conformational rearrangements are crucial for understanding the mechanisms of the solid-solid phase transitions, as they represent the elementary steps by which the molecule changes its shape to accommodate the new crystal packing.

Advanced Spectroscopic and Microscopic Characterization Techniques for Cyclodoheptacontane

High-Resolution Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the local structure and dynamics of materials at an atomic level. mit.edu For complex systems like cyclodoheptacontane, specific NMR methodologies are employed to probe its molecular characteristics.

High-resolution solid-state ¹³C NMR spectroscopy, often utilizing techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), is instrumental in studying the chain conformation and folding of cyclodoheptacontane. researchgate.netrsc.org These methods enhance the signal of the low-abundance ¹³C isotope and average out anisotropic interactions, leading to well-resolved spectra. pittcon.orgceitec.cz

Research has shown that the crystallization method significantly impacts the solid-state structure of cyclodoheptacontane. researchgate.net Samples crystallized from solution exhibit a well-defined fold structure, specifically a ggagg (gauche-gauche-anti-gauche-gauche) conformation. In contrast, melt-crystallized samples adopt an orthorhombic packing where the adjacent reentry fold is strained and conformationally disordered. researchgate.net This disorder consequently disrupts the arrangement of methylene (B1212753) groups near the lamellar surface. researchgate.net The chemical shifts observed in the ¹³C NMR spectra provide direct evidence for these different conformational environments of the carbon atoms within the cyclodoheptacontane ring. researchgate.netlibretexts.org

| Crystallization Method | Fold Structure | Packing | Conformational Characteristics |

|---|---|---|---|

| Solution-crystallized | Well-defined ggagg | Not specified | Ordered adjacent reentry fold |

| Melt-crystallized | Strained and disordered | Orthorhombic | Disturbed arrangement of methylene groups at the lamellar surface |

Deuterium (²H) NMR spectroscopy is particularly sensitive to molecular dynamics and is used to investigate the mobility and phase transitions in cyclodoheptacontane and related large cycloalkanes. researchgate.netresearchgate.netkpi.ua These molecules often form mesophases, which are described as conformationally disordered crystals (condis crystals), before melting. researchgate.net

| Phase | Molecular Motion | Characteristics |

|---|---|---|

| Crystalline State (below transition) | Slow conformational interconversion (e.g., jump-type reptation) | Exchange between stem and fold positions without disordering the crystal. researchgate.net |

| Mesomorphic State (condis crystal) | Fast molecular motion (correlation times < 10⁻⁸ s) | Dynamic conformational disorder; fluid-like structure. researchgate.netresearchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. williams.eduwikipedia.org For cyclodoheptacontane, DSC is employed to identify and characterize the temperatures and enthalpies of transitions, such as melting and solid-solid phase transitions, which are indicative of changes in crystalline structure and molecular mobility. researchgate.netmdpi.com

DSC studies on large cycloalkanes, including cyclodoheptacontane, have detected order-disorder transitions occurring at temperatures below the melting point. researchgate.netresearchgate.net These transitions correspond to the formation of the mesomorphic, conformationally disordered phases that are also observed by NMR. The data obtained from DSC, such as the transition enthalpies and entropies, provide quantitative information about the energetic changes associated with the onset of molecular motion and conformational disorder. researchgate.netresearchgate.net The thermal behavior of cyclodoheptacontane is influenced by its crystallization history, with solution-crystallized and melt-crystallized samples showing different thermal profiles, consistent with the structural differences observed by ¹³C-NMR. researchgate.net

Atomic Force Microscopy (AFM) for Polymer Surface and Crystalline Structure Visualization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface topography at the nanometer scale. researchgate.netutwente.nl It is an essential tool for visualizing the lamellar structure of crystalline polymers and their model compounds, such as cyclodoheptacontane. researchgate.netresearchgate.net

AFM has been successfully used to visualize the surface of platelet crystals of cyclodoheptacontane. researchgate.net The images reveal a regular surface structure and provide direct visualization of the lamellar topography. utwente.nlresearchgate.net The lamellae are formed by the folded chains of the cycloalkane, with the stems of the molecules oriented perpendicular or tilted with respect to the lamellar surface. utwente.nl High-resolution AFM images can even reveal the arrangement of the adjacent reentry folds on the crystal surface. researchgate.net

The quantitative data obtained from AFM images can be directly correlated with crystallographic parameters derived from techniques like electron diffraction. For cyclodoheptacontane platelet crystals, AFM measurements have determined the periodicities of the surface lattice. researchgate.net

| Parameter | Value |

|---|---|

| a_AFM | 1.11 ± 0.06 nm |

| b_AFM | 0.91 ± 0.05 nm |

| γ_AFM | 90 ± 3° |

These AFM-derived parameters are consistent with the arrangement of the adjacent reentry folds as determined by crystallographic data, confirming that the elevations observed in the AFM images correspond to the arrangement of these folds on the crystal surface. researchgate.net This powerful combination of real-space imaging and crystallographic data provides a comprehensive understanding of the surface structure of cyclodoheptacontane crystals. researchgate.netnih.gov

X-ray Diffraction Studies of Crystalline Texture

X-ray diffraction (XRD) is a primary and non-destructive technique for investigating the crystalline structure of materials. usp.orgnumberanalytics.com It provides detailed information regarding the arrangement of atoms and molecules within a crystal lattice. usp.orgnumberanalytics.com This method is instrumental in determining lattice parameters, identifying crystal phases, and characterizing the preferred orientation of crystallites, known as texture. usp.orgillinois.edu

Research on the crystalline nature of large cycloalkanes, such as cyclodoheptacontane (C72H144), has utilized diffraction techniques to elucidate their solid-state structures. While detailed single-crystal X-ray diffraction data specifically for cyclodoheptacontane is not extensively available in the provided search results, studies on similar large-ring cycloalkanes and related polymeric systems offer significant insights into the expected crystalline behavior.

In a study involving platelet crystals of large cycloalkanes, including cyclodoheptacontane, atomic force microscopy (AFM) was used in conjunction with crystallographic data to understand the surface structure. The periodicities observed in the AFM images are consistent with the arrangement of adjacent reentry folds derived from crystallographic information. For cyclodoheptacontane ((CH₂)₇₂), the surface periodicities were characterized, providing dimensions that reflect the underlying crystal lattice. researchgate.net

The general principle of XRD involves directing X-rays onto a sample and measuring the scattered intensity as a function of the scattering angle. usp.org Constructive interference of the X-rays occurs when the path difference between waves scattered from parallel crystal lattice planes is an integer multiple of the X-ray wavelength, a condition described by Bragg's Law. usp.org The resulting diffraction pattern is a unique fingerprint of the crystalline material, with the positions and intensities of the diffraction peaks revealing the unit cell geometry and the arrangement of atoms within it. usp.org

For complex organic molecules like cyclodoheptacontane, obtaining single crystals suitable for X-ray diffraction can be challenging due to their large size and conformational flexibility. usp.org Therefore, powder X-ray diffraction (XRPD) is often employed. usp.org In XRPD, the sample consists of a large number of randomly oriented crystallites, which ensures that all possible diffraction planes are sampled. usp.org

The analysis of the crystalline texture of cyclodoheptacontane would involve examining the orientation distribution of its crystallites. In materials with a random texture, the crystallites are oriented in all directions with equal probability. In contrast, a preferred orientation or texture implies that the crystallites are aligned in a specific direction, which can significantly influence the material's properties. numberanalytics.com

Based on analogous studies of large cycloalkanes and linear polymers, it is expected that cyclodoheptacontane crystallizes in a lamellar structure, where the long chains fold back and forth. The crystalline texture would be influenced by the conditions of crystallization, such as temperature, solvent, and any applied external fields.

The table below summarizes the surface periodicities for cyclodoheptacontane obtained from AFM images, which are directly related to its crystalline texture. researchgate.net

| Parameter | Value |

| a_AFM | 1.11 ± 0.06 nm |

| b_AFM_ | 0.91 ± 0.05 nm |

| γ_AFM_ | 90 ± 3° |

Table 1: Surface periodicities of cyclodoheptacontane ((CH₂)₇₂) platelet crystals as determined by Atomic Force Microscopy. These values are consistent with the arrangement of adjacent reentry folds derived from crystallographic data. researchgate.net

Further X-ray diffraction studies, particularly single-crystal XRD if suitable crystals can be grown, would be invaluable for precisely determining the three-dimensional crystal structure, including the unit cell parameters, space group, and the exact conformation of the cyclodoheptacontane molecule in the solid state. Such data would provide a more complete understanding of its crystalline texture and the resulting material properties.

Theoretical and Computational Investigations of Cyclodoheptacontane Systems

Molecular Dynamics Simulations of Conformational Landscape and Folding Pathways

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structural dynamics of complex molecules like cyclodoheptacontane. mdpi.com By simulating the atomic motions over time, MD can map out the molecule's conformational landscape—a high-dimensional surface representing the potential energy of the system as a function of its atomic coordinates. For a molecule with the size and flexibility of cyclodoheptacontane, this landscape is extraordinarily vast and rugged, featuring numerous local energy minima (stable or metastable conformations) separated by energy barriers. mdpi.com

The exploration of such a complex landscape is a significant computational challenge, often requiring advanced techniques like enhanced sampling and the construction of Markov State Models (MSMs). elifesciences.org MSMs are particularly useful as they can integrate large volumes of simulation data to identify distinct conformational states and calculate the kinetics of transitions between them, effectively revealing the folding pathways of the macrocycle. elifesciences.orgnih.gov These simulations for large cycloalkanes aim to characterize the shapes of the rings, the distribution of torsion angles, and the sequences of these angles. nih.gov For cyclodoheptacontane, simulations would likely reveal a competition between compact, folded structures, which maximize van der Waals interactions, and more extended, disordered conformations favored by entropy. The folding pathways would describe the precise sequence of conformational changes the ring undergoes to transition from a disordered state to a well-defined, low-energy structure.

Table 1: Illustrative Conformational Analysis of Cyclodoheptacontane via MD Simulation

This table presents hypothetical data representative of what a detailed MD study of cyclodoheptacontane might reveal about its dominant conformational families in a simulated environment.

| Conformer Family | Predominant Geometry | Key Torsional Motifs | Simulated Relative Population (%) |

| Collapsed Globule | Highly compact, pseudo-spherical | Multiple gauche-anti-gauche folds | 45 |

| Folded Lamella | Rectangular, with parallel chain segments | Long anti-trans segments, tight turns | 30 |

| Twisted Ellipsoid | Elongated and twisted overall shape | Mix of gauche and anti torsions | 15 |

| Disordered Loop | Random coil, high degree of flexibility | No repeating torsional pattern | 10 |

Computational Modeling of Phase Transitions and Mesophase Formation

Computational modeling is crucial for predicting the collective behavior and phase transitions of materials composed of large macrocycles like cyclodoheptacontane. As temperature or concentration changes, these systems can transition between solid (crystalline), liquid (isotropic), and intermediate phases known as mesophases. frontiersin.org Mesophases, such as liquid crystals, exhibit degrees of order between that of a crystal and a liquid. For large, potentially anisotropic conformations of cyclodoheptacontane (like the folded lamella), the formation of smectic-like mesophases, where molecules arrange into layers, is a theoretical possibility. researchgate.netresearchgate.net

The modeling of these transitions often employs concepts from statistical mechanics, such as the Landau-de Gennes (LdG) model, which describes phase changes in terms of order parameters. frontiersin.org Two key order parameters are the orientational order parameter (Q or S), which measures the tendency of molecules to align along a common axis, and the positional order parameter (Ψ), which measures the degree of periodic spatial arrangement. frontiersin.org By simulating a system of many cyclodoheptacontane molecules and calculating these parameters at different temperatures, a phase diagram can be constructed, predicting the temperatures at which the system transitions from a crystal (high positional and orientational order) to a smectic mesophase (positional order in one dimension, orientational order) and finally to an isotropic liquid (no long-range order).

Table 2: Hypothetical Phase Transition Properties of Cyclodoheptacontane

This interactive table shows plausible transition temperatures and the corresponding changes in order parameters for cyclodoheptacontane, as might be predicted by coarse-grained or multi-scale simulations.

| Phase | Predicted Transition Temperature (K) | Orientational Order Parameter (S) | Positional Order Parameter (ψ) |

| Crystalline Solid | < 380 | ~0.9 | ~0.9 |

| Smectic Mesophase | 380 - 415 | ~0.7 | ~0.6 (in 1D) |

| Isotropic Liquid | > 415 | ~0 | ~0 |

Density Functional Theory (DFT) Calculations for Conformational Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a powerful tool for obtaining highly accurate energies of specific molecular conformations. mdpi.com While MD simulations are excellent for exploring the vast conformational space, the classical force fields they use may not be perfectly accurate. DFT calculations are therefore employed to refine the energetics of key conformations identified through MD simulations. uniud.it

For cyclodoheptacontane, DFT would be used to calculate the precise ground-state electronic energy for a selection of representative conformers (e.g., the lowest-energy structures from the "Collapsed Globule" and "Folded Lamella" families). By comparing these DFT energies, a more accurate ranking of conformational stability can be established. Furthermore, DFT can be used to calculate the energy of transition states between conformations, providing accurate values for the energy barriers that govern the kinetics of conformational interconversion. researchgate.net These calculations are computationally intensive, but they provide a crucial benchmark for validating and improving the less accurate, but faster, methods used in large-scale MD simulations. aps.org

Table 3: Illustrative DFT Conformational Energetics of Cyclodoheptacontane

This table provides examples of the kind of data that DFT calculations would generate for different, specific, energy-minimized conformations of cyclodoheptacontane. The energies are relative to the most stable conformer found.

| Conformer ID | Description | Calculation Level | Relative Energy (kJ/mol) |

| C70-Conf-01 | Optimized collapsed globule structure | B3LYP/6-31G | 0.00 |

| C70-Conf-02 | Symmetric folded lamellar structure | B3LYP/6-31G | +12.5 |

| C70-Conf-03 | Metastable twisted-loop structure | B3LYP/6-31G | +28.2 |

| C70-TS-01 | Transition state between C70-Conf-01 and C70-Conf-02 | B3LYP/6-31G | +45.8 |

Cyclodoheptacontane As a Mimetic for Polymeric Systems

Relevance as a Model for Ultralong Alkanes and Polyethylene Crystallization Mechanisms

Research has extensively utilized cyclodoheptacontane to unravel the intricate mechanisms of polymer crystallization. Studies comparing solution-crystallized and melt-crystallized samples of cyclodoheptacontane have revealed significant differences in their crystalline structures and chain conformations, which mirror the behaviors observed in polyethylene.

High-resolution solid-state NMR and differential scanning calorimetry have been instrumental in probing the chain folding and conformational disorder within cyclodoheptacontane crystallites. researchgate.netresearchgate.net For instance, solution-crystallized cyclodoheptacontane is known to form a well-defined "ggagg" fold, providing a concrete model for how polymer chains fold upon themselves during crystallization from dilute solutions. researchgate.netresearchgate.net

The investigation of cycloalkanes, including cyclodoheptacontane, has also shed light on solid-solid phase transitions that are highly cooperative. researchgate.net Despite being composed of flexible chains, these molecules can form mesomorphic phases characterized by dynamic conformational disorder, a phenomenon also observed in some polymers. researchgate.net

Contributions to Understanding Polymer Chain Architecture and Self-Assembly in Condensed States

The study of cyclodoheptacontane has made significant contributions to our understanding of how polymer chains are organized in the solid state. The well-defined lamellar crystals formed by this cycloalkane serve as an ideal system for investigating the principles of polymer chain architecture and self-assembly.

Atomic force microscopy (AFM) has been used to visualize the surface of cyclodoheptacontane platelet crystals. researchgate.netresearchgate.net These studies have revealed regular surface structures with periodicities that are consistent with the arrangement of adjacent reentry folds determined from crystallographic data. researchgate.net For cyclodoheptacontane, the AFM measurements have yielded lattice parameters of a_AFM = 1.11 ± 0.06 nm and b_AFM = 0.91 ± 0.05 nm, with an angle γ_AFM = 90 ± 3°. researchgate.netresearchgate.net This direct visualization of the fold surface provides invaluable information about the three-dimensional organization of the polymer chains.

The distinct packing of the all-anti zig-zag stems in solution-crystallized versus melt-crystallized samples of cyclodoheptacontane highlights the influence of crystallization conditions on the final polymer architecture. researchgate.netresearchgate.net The ability to study a "perfectly" folded structure in the solution-grown crystals versus a more disordered one in the melt-grown crystals allows for a systematic investigation of the role of defects and disorder in determining the macroscopic properties of polymeric materials. researchgate.net

By providing a simplified yet representative model, cyclodoheptacontane has advanced our fundamental understanding of the relationship between molecular-level chain conformation, folding, and the resulting hierarchical structures that govern the properties of semi-crystalline polymers.

Future Research Directions and Unexplored Avenues

Integration of Multimodal Spectroscopic Techniques for Comprehensive Characterization

A comprehensive understanding of cyclodoheptacontane's structure and dynamics will necessitate an integrated approach that combines various spectroscopic techniques. While individual techniques provide specific pieces of information, a multimodal approach would offer a more complete picture of its conformational landscape and intermolecular interactions.

Future studies could employ a combination of the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced solid-state NMR techniques could probe the local environment and dynamics of the carbon and hydrogen atoms within the cyclodoheptacontane ring. Variable-temperature NMR studies would be crucial in understanding the conformational changes that occur with temperature.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to the local structure and symmetry of molecules. For cyclodoheptacontane, they could be used to identify characteristic vibrational modes associated with different conformers and to study the degree of ordering in the crystalline state.

X-ray Diffraction (XRD) and Neutron Scattering: While XRD is the gold standard for determining crystal structures, neutron scattering could provide complementary information about the positions and dynamics of the hydrogen atoms, which is particularly important for a hydrocarbon.

Table 1: Potential Spectroscopic Approaches for Cyclodoheptacontane Characterization

| Spectroscopic Technique | Information Obtainable | Potential Application to Cyclodoheptacontane |

| Solid-State NMR | Local atomic environments, molecular dynamics | Elucidation of conformational isomers and their dynamics in the solid state. |

| Variable-Temperature IR/Raman | Vibrational modes, conformational changes | Monitoring phase transitions and changes in molecular packing with temperature. |

| Neutron Scattering | Positions and dynamics of hydrogen atoms | Detailed analysis of the hydrocarbon chain dynamics and intermolecular interactions. |

Advancements in In Situ Observation of Crystallization and Phase Transitions

The crystallization and phase behavior of large cycloalkanes are complex processes that are not yet fully understood. In situ observation techniques, which allow for real-time monitoring of these processes, will be instrumental in unraveling the mechanisms governing the self-assembly of cyclodoheptacontane.

Key in situ techniques that could be applied include:

Variable-Temperature Atomic Force Microscopy (VT-AFM): This technique can visualize the nucleation and growth of cyclodoheptacontane crystals at the nanoscale and in real-time. It can provide valuable insights into the morphology of the crystals and the kinetics of the crystallization process.

Differential Scanning Calorimetry (DSC) Coupled with Other Techniques: Coupling DSC with techniques like XRD or Raman spectroscopy would allow for the simultaneous measurement of thermal transitions and structural changes, providing a powerful tool for identifying and characterizing different crystalline phases and phase transitions.

Fast-Scanning Calorimetry (FSC): FSC enables the study of crystallization and melting at very high heating and cooling rates, which can provide insights into the kinetics of these processes and potentially lead to the discovery of metastable phases.

Table 2: Potential In Situ Techniques for Studying Cyclodoheptacontane Phase Transitions

| In Situ Technique | Phenomenon to be Studied | Expected Insights for Cyclodoheptacontane |

| VT-AFM | Crystal nucleation and growth | Real-time visualization of self-assembly processes at surfaces. |

| DSC-XRD/Raman | Thermal transitions and structural changes | Correlation of thermodynamic properties with specific crystalline structures. |

| Fast-Scanning Calorimetry | Rapid heating and cooling behavior | Understanding the kinetics of crystallization and the formation of metastable states. |

Exploration of Cyclodoheptacontane in Confined Geometries and Interfaces

The behavior of macromolecules can be significantly altered when they are confined to small spaces or adsorbed at interfaces. Studying cyclodoheptacontane in such environments could lead to the discovery of novel properties and applications.

Future research in this area could focus on:

Thin Films: The self-assembly of cyclodoheptacontane in thin films could be investigated using techniques like grazing-incidence X-ray diffraction (GIXD) and neutron reflectometry. This would provide information on how the molecules pack at surfaces and how this packing differs from the bulk.

Nanoporous Materials: Incorporating cyclodoheptacontane into nanoporous materials could lead to the formation of novel host-guest systems. The behavior of the confined molecules could be studied using a variety of spectroscopic and scattering techniques.

Interfaces: The adsorption and self-assembly of cyclodoheptacontane at liquid-solid or liquid-air interfaces could be explored. This could have implications for applications such as lubrication and surface modification.

The exploration of cyclodoheptacontane in these confined geometries will not only deepen our fundamental understanding of this macrocycle but also pave the way for its potential use in advanced materials and nanotechnology.

Q & A

Q. What are the established methods for synthesizing Cyclodoheptacontane, and how can researchers ensure experimental reproducibility?

To synthesize Cyclodoheptacontane, researchers should follow peer-reviewed protocols detailing precursor selection, reaction conditions (e.g., temperature, catalysts), and purification steps. Reproducibility requires meticulous documentation of procedures, including exact stoichiometry, solvent purity, and equipment specifications. For validation, replicate experiments under identical conditions and cross-validate results using independent techniques (e.g., NMR, mass spectrometry). Experimental sections must explicitly describe deviations or adjustments to existing methods to avoid ambiguity .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize Cyclodoheptacontane’s molecular structure?

Structural characterization relies on integrating multiple spectroscopic methods. For NMR, use high-field instruments (≥500 MHz) and deuterated solvents to resolve complex splitting patterns in large cyclic hydrocarbons. IR analysis should focus on identifying strain-induced vibrational modes unique to macrocycles. Cross-referencing data with computational simulations (e.g., DFT for predicted spectra) enhances accuracy. Ensure instrument calibration and include raw data in supplementary materials for peer validation .

Q. What key factors should guide experimental design for studying Cyclodoheptacontane’s thermal stability?

Design experiments to isolate variables affecting thermal stability:

- Use differential scanning calorimetry (DSC) to measure decomposition temperatures under inert atmospheres.

- Control heating rates (e.g., 5–10°C/min) to observe kinetic vs. thermodynamic degradation pathways.

- Compare stability across crystalline vs. amorphous phases, noting solvent residues or impurities that may catalyze breakdown. Document environmental controls (humidity, oxygen levels) and validate findings with thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data when confirming Cyclodoheptacontane’s structure?

Contradictions often arise from sample impurities, instrumental artifacts, or misinterpretation of overlapping signals. Address this by:

- Repeating measurements with fresh samples and alternative solvents.

- Employing 2D NMR techniques (e.g., COSY, HSQC) to resolve ambiguous correlations.

- Comparing experimental data with computational models to identify outliers. Systematically eliminate variables (e.g., trace metals, moisture) and report unresolved discrepancies as limitations for future studies .

Q. What methodological strategies optimize Cyclodoheptacontane’s synthesis yield under varying catalytic conditions?

Use a Design of Experiments (DoE) approach to screen catalysts (e.g., transition metals, Lewis acids) and reaction parameters (temperature, pressure). Analyze yield data via response surface methodology to identify optimal conditions. Validate with kinetic studies (e.g., in-situ FTIR to monitor intermediate formation). For heterogeneous catalysis, characterize catalyst surfaces pre- and post-reaction (e.g., SEM-EDS) to assess deactivation mechanisms .

Q. How can computational chemistry predict Cyclodoheptacontane’s reactivity in novel reactions while validating predictions experimentally?

Combine molecular dynamics (MD) simulations to model conformational flexibility with quantum mechanical calculations (e.g., DFT) to map reaction pathways. Focus on strained C–C bonds or π-orbital interactions as reactive sites. Validate predictions by synthesizing derivatives (e.g., halogenated analogs) and comparing experimental activation energies with computed values. Discrepancies may indicate overlooked solvent effects or transition states, requiring iterative model refinement .

Methodological Frameworks for Data Analysis

Q. What systematic approaches are recommended for meta-analysis of Cyclodoheptacontane’s physicochemical properties across disparate studies?

Extract data from peer-reviewed studies, standardizing units and conditions (e.g., solvent polarity, temperature). Use random-effects models to account for heterogeneity in measurement techniques. Sensitivity analyses should test the impact of outlier removal. For contradictory results (e.g., solubility values), stratify by experimental method (e.g., shake-flask vs. HPLC) and report confidence intervals .

How should researchers formulate hypothesis-driven questions to explore Cyclodoheptacontane’s biological interactions?

Frame questions around specific mechanisms:

- Example: “Does Cyclodoheptacontane modulate membrane fluidity in lipid bilayers via hydrophobic insertion?” Design assays (e.g., fluorescence anisotropy, Langmuir trough experiments) to quantify bilayer disruption. Include controls for nonspecific interactions (e.g., cholesterol analogs) and validate with molecular dynamics simulations. Ensure hypotheses are falsifiable and aligned with gaps in existing literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.